molecular formula C11H24O B097644 2-Methyl-1-decanol CAS No. 18675-24-6

2-Methyl-1-decanol

Cat. No. B097644
CAS RN: 18675-24-6
M. Wt: 172.31 g/mol
InChI Key: JZEUFFFBEMAJHS-UHFFFAOYSA-N
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Description

2-Methyl-1-decanol is a chemical compound with the molecular formula C11H24O . It has an average mass of 172.308 Da and a monoisotopic mass of 172.182709 Da . It is also known by other names such as 1-Decanol, 2-methyl-, 2-Methyldecan-1-ol, and 2-methyldecanol .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-decanol consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The structure can be represented in 2D or 3D formats .


Physical And Chemical Properties Analysis

2-Methyl-1-decanol is a colorless to light yellow viscous liquid . It is insoluble in water and has an aromatic odor . The interfacial tension against water at 20 °C is 8.97 mN/m .

Scientific Research Applications

Biofuel Research

  • Combustion Characteristics : Studies on methylbutanol, a related compound to 2-Methyl-1-decanol, reveal its potential as an alternative fuel. Research includes ignition delay times and laminar flame speed data, providing insights into combustion characteristics of larger alcohols (Park et al., 2015).

  • Oxidation Mechanisms : Detailed chemical kinetic models have been developed to understand the oxidation of biodiesel surrogates like methyl decanoate, shedding light on biofuel combustion processes (Herbinet, Pitz, & Westbrook, 2007).

Microbial Utilization

  • Microbial Degradation : Research on the microbial degradation of long-chain methyl ketones (like 2-tridecanone) has identified specific bacteria capable of converting these substances into products such as 1-undecanol, which is structurally similar to 2-Methyl-1-decanol (Forney, Markovetz, & Kallio, 1967).

Chemical Synthesis and Catalysis

  • Synthesis of Alcohols : Studies have been conducted on the synthesis of specifically deuterated decanoic acids and decanols, contributing to the understanding of chemical synthesis processes relevant to compounds like 2-Methyl-1-decanol (Tulloch, 1985).

  • Catalytic Applications : Research into zinc chromite catalysts for producing 2-methyl-1-alcohols highlights the role of catalysts in manufacturing similar compounds (Roberts & Sun, 2000).

Biochemical Analysis

  • Membrane Interaction Studies : A study using deuterium NMR on labeled n-alkanol anesthetics in model membranes, including compounds similar to 2-Methyl-1-decanol, provides insights into the interaction of such alcohols with biological membranes (Thewalt, Tulloch, & Cushley, 1986).

  • Physical Properties in Solutions : Research on the self-association of medium-chain alcohols in solutions, such as 2-methyl-1-propanol, offers valuable data on the behavior of similar alcohols in various solvents (Førland et al., 1996).

Safety And Hazards

According to the Safety Data Sheet (SDS) for 2-Methyl-1-decanol, it is advised to use the chemical only for industry purposes . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . Suitable extinguishing media for fires involving this chemical include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

2-methyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEUFFFBEMAJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885064
Record name 1-Decanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-decanol

CAS RN

18675-24-6
Record name 2-Methyl-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18675-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018675246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyldecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
P Berglund, M Holmquist, E Hedenström, K Hult… - Tetrahedron …, 1993 - Elsevier
… pure (R)-2-methyldecanoic acid and (S)-2-methyl-1-decanol … acid, > 99.8% ee, and after subsequent reduction of the ester produced, (S)-2-methyl-1-decanol, 88.7% ee, were obtained. …
Number of citations: 56 www.sciencedirect.com
O Nordin, E Hedenström, HE Högberg - Tetrahedron: Asymmetry, 1994 - Elsevier
… The PFL-catalyzed xt.solution of rut-2-methyl-1-decanol, rac3b, by transesterification with vinyl acetate was recently reported to readily give the @)-acetate (S)3bAc (at 40% conversion) …
Number of citations: 27 www.sciencedirect.com
N Srinivasa, TP Devi - BIOINFOLET-A Quarterly Journal of Life …, 2014 - indianjournals.com
… (Z), Carbamic acid, Massoilactone,2-Methyl-1decanol,Phthalic acid Butyl Ester and 9-Ester, … -pyrone, Massoilactone, 2-Methyl-1-decanol,Phthalic acid, Butyl Ester, 1-aminoacetyl-…
Number of citations: 6 www.indianjournals.com
Z Huang, Z Tan, T Novak, G Zhu… - Advanced Synthesis & …, 2007 - Wiley Online Library
… [1d,g] Under the conditions employed in this study, acetylation of racemic 2-methyl-1-decanol with 5 equivs. of vinyl acetate, Amano PS lipase in CH2Cl2 at 08C yielded an E factor of 6 (…
Number of citations: 40 onlinelibrary.wiley.com
HE Högberg, P Berglund, H Edlund, J Fägerhag… - Catalysis today, 1994 - Elsevier
… 19b seems to be resolved [42,43] at least as efficient as 2-methyl-1-decanol 19a we turned … the possible precursors for the pure 2-methyl-1-decanol enantiomers we have now extended …
Number of citations: 35 www.sciencedirect.com
X Ma, P Zhan, H Tian, Z Wei… - European Journal of Lipid …, 2020 - Wiley Online Library
Solid‐phase micro extraction/gas chromatography‐mass spectrometry (SPME/GC‐MS), electronic nose (E‐nose), and descriptive sensory analysis (DSA) are used to evaluate the …
Number of citations: 17 onlinelibrary.wiley.com
J Krupčik, I Špánik, P Sandra - Journal of Chromatography A, 1994 - Elsevier
The separation of C 11 C 14 branched-chain alcohols and their acetyl derivatives by gas chromatography on a fused-silica capillary column coated with heptakis (6-O-tert.-…
Number of citations: 2 www.sciencedirect.com
HE Hoegberg, E Hedenstroem… - The Journal of …, 1992 - ACS Publications
It is well-known from previous studies that bakers’ yeast will rapidly reduce substituted 3-aryl-2-propenals to the corresponding substituted 3-aryl-2-propen-l-ols. The 3-aryl-l-propanols …
Number of citations: 51 pubs.acs.org
CE Belisle, K Adhikari, DJ Chavez - IX International Peach Symposium …, 2017 - actahort.org
… 2-methyl-1-decanol were the two alcohols detected in this study and were only found in cultivars collected in 2016 with 2-methyl-1-decanol … peaches, while 2-methyl-1-decanol has been …
Number of citations: 2 www.actahort.org
S Siddiquee, BE Cheong, K Taslima… - Journal of …, 2012 - academic.oup.com
A simple, fast, repeatable and less laborious sample preparation protocol was developed and applied for the analysis of biocontrol fungus Trichoderma harzianum strain FA1132 by …
Number of citations: 175 academic.oup.com

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